![molecular formula C17H23NO2 B12849070 Ethyl 2-benzyloctahydrocyclopenta[c]pyrrole-3a-carboxylate](/img/structure/B12849070.png)
Ethyl 2-benzyloctahydrocyclopenta[c]pyrrole-3a-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-benzyloctahydrocyclopenta[c]pyrrole-3a-carboxylate is a complex organic compound with the molecular formula C17H23NO2 This compound is characterized by its unique structure, which includes a cyclopenta[c]pyrrole ring system It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-benzyloctahydrocyclopenta[c]pyrrole-3a-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the Paal-Knorr pyrrole synthesis, where a 2,5-dimethoxytetrahydrofuran reacts with various amines in the presence of a catalytic amount of iron (III) chloride . This reaction proceeds under mild conditions and yields N-substituted pyrroles in good to excellent yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Ethyl 2-benzyloctahydrocyclopenta[c]pyrrole-3a-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and sulfonyl chlorides are used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
Ethyl 2-benzyloctahydrocyclopenta[c]pyrrole-3a-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of ethyl 2-benzyloctahydrocyclopenta[c]pyrrole-3a-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways.
類似化合物との比較
Ethyl 2-benzyloctahydrocyclopenta[c]pyrrole-3a-carboxylate can be compared with other similar compounds, such as:
Thieno[2,3-b]pyrrole-2-carboxylic acids: These compounds share a similar pyrrole ring system but differ in their substitution patterns and functional groups.
N-substituted pyrroles: These compounds have different substituents on the nitrogen atom, which can significantly alter their chemical and biological properties.
特性
分子式 |
C17H23NO2 |
|---|---|
分子量 |
273.37 g/mol |
IUPAC名 |
ethyl 2-benzyl-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-3a-carboxylate |
InChI |
InChI=1S/C17H23NO2/c1-2-20-16(19)17-10-6-9-15(17)12-18(13-17)11-14-7-4-3-5-8-14/h3-5,7-8,15H,2,6,9-13H2,1H3 |
InChIキー |
HBNXMCCRTBBRNU-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C12CCCC1CN(C2)CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 4'-(1,3-dioxolan-2-yl)[1,1'-biphenyl]-3-carboxylate](/img/structure/B12848992.png)
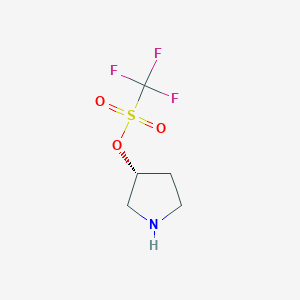
![Ethyl 8-methylimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B12849003.png)
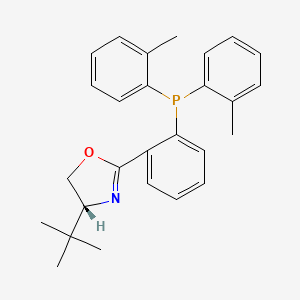
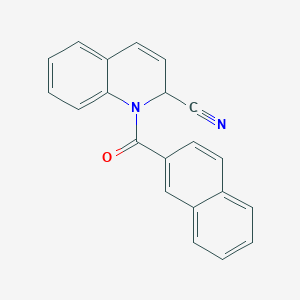

![N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(methyl(4-(methylthio)benzyl)amino)acetamide](/img/structure/B12849030.png)
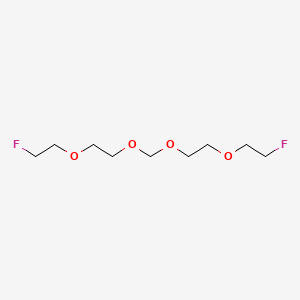
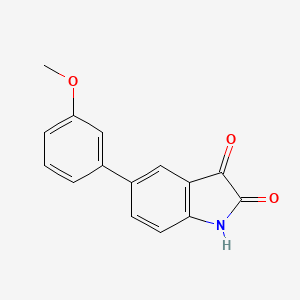
![2,3-Dihydro-8-(trifluoromethyl)pyrrolo[2,1-b]quinazolin-9(1H)-one](/img/structure/B12849051.png)
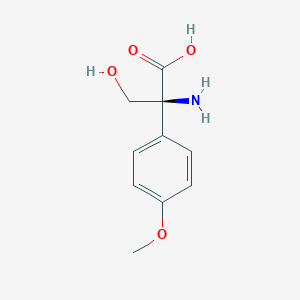

![7-Bromo-benzo[f][1,4]oxazepine-3,5-dione](/img/structure/B12849073.png)
![N-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]acetamide](/img/structure/B12849075.png)
